molecular formula C8H9FN2O2 B14037056 Ethyl 5-Amino-6-fluoronicotinate

Ethyl 5-Amino-6-fluoronicotinate

Cat. No.: B14037056
M. Wt: 184.17 g/mol
InChI Key: ZKKQAQWGFZEVAC-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-6-fluoronicotinate is a chemical compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 5-position and a fluorine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Amino-6-fluoronicotinate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-Amino-6-fluoronicotinic acid.

    Esterification: The carboxylic acid group of 5-Amino-6-fluoronicotinic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-6-fluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.

    Reduction Products: Reduced forms, such as amine derivatives.

Scientific Research Applications

Ethyl 5-Amino-6-fluoronicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound is used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-Amino-5-fluoronicotinate
  • 2-Amino-5-fluoronicotinic acid
  • Methyl 2-amino-5-fluoroisonicotinate

Uniqueness

Ethyl 5-Amino-6-fluoronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 5-amino-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2,10H2,1H3

InChI Key

ZKKQAQWGFZEVAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)F)N

Origin of Product

United States

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